2-Fluoro-4-mercaptobenzaldehyde
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Overview
Description
2-Fluoro-4-mercaptobenzaldehyde: is an organic compound characterized by the presence of a fluorine atom and a thiol group attached to a benzaldehyde core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-mercaptobenzaldehyde typically involves the introduction of a fluorine atom and a thiol group onto a benzaldehyde ring. One common method is the nucleophilic aromatic substitution (S_NAr) reaction, where a fluorine atom is introduced via halogen exchange reactions. The thiol group can be introduced through thiolation reactions using thiolating agents such as thiourea or hydrogen sulfide.
Example Synthetic Route:
Starting Material: 4-Fluorobenzaldehyde
Thiolation Reaction: Reacting 4-Fluorobenzaldehyde with thiourea in the presence of a base such as sodium hydroxide to introduce the thiol group.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-mercaptobenzaldehyde: undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atom.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Alcohols.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
2-Fluoro-4-mercaptobenzaldehyde: has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe due to its reactive thiol group.
Medicine: Explored for its potential in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2-Fluoro-4-mercaptobenzaldehyde is largely dependent on its functional groups:
Thiol Group: The thiol group can form covalent bonds with various biological targets, including enzymes and proteins, potentially inhibiting their function.
Aldehyde Group: The aldehyde group can undergo nucleophilic addition reactions, forming adducts with nucleophiles such as amines and thiols.
Fluorine Atom: The presence of the fluorine atom can influence the compound’s reactivity and stability, often enhancing its resistance to metabolic degradation.
Comparison with Similar Compounds
2-Fluoro-4-mercaptobenzaldehyde: can be compared with other similar compounds such as:
4-Fluorobenzaldehyde: Lacks the thiol group, making it less reactive in certain biochemical applications.
4-Mercaptobenzaldehyde: Lacks the fluorine atom, which can affect its stability and reactivity.
2-Fluoro-4-methoxybenzaldehyde: Contains a methoxy group instead of a thiol group, leading to different chemical properties and applications.
Uniqueness:
- The combination of a fluorine atom and a thiol group in This compound provides a unique set of reactivity and stability, making it particularly useful in specialized synthetic and research applications.
By understanding the properties and applications of This compound , researchers can leverage its unique characteristics for various scientific and industrial purposes.
Properties
Molecular Formula |
C7H5FOS |
---|---|
Molecular Weight |
156.18 g/mol |
IUPAC Name |
2-fluoro-4-sulfanylbenzaldehyde |
InChI |
InChI=1S/C7H5FOS/c8-7-3-6(10)2-1-5(7)4-9/h1-4,10H |
InChI Key |
HMOLBDXCAPWJIW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1S)F)C=O |
Origin of Product |
United States |
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